molecular formula C30H48O5 B154715 Rotundic acid CAS No. 20137-37-5

Rotundic acid

Katalognummer B154715
CAS-Nummer: 20137-37-5
Molekulargewicht: 488.7 g/mol
InChI-Schlüssel: YLHQFGOOMKJFLP-LTFXOGOQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rotundic acid is a triterpenoid found in the leaves of Ilex pubescens Hook . It exhibits potent tumor cell growth inhibiting properties and has shown cytotoxic activities towards various cancer cell lines . It is also found in Euscaphis japonica .


Synthesis Analysis

Rotundic acid has been found to improve nonalcoholic steatohepatitis in mice by regulating glycolysis and the TLR4/AP1 signaling pathway . There have been studies on the synthesis of rotundic acid derivatives, which were modified at the 28-COOH position .


Molecular Structure Analysis

The molecular formula of rotundic acid is C30H48O5 . The structure of rotundic acid was confirmed by IR, MS, 1H NMR and 13C NMR .


Chemical Reactions Analysis

Rotundic acid has been found to regulate triglyceride metabolism and glycerophospholipid metabolism, restore gut microbiota structure, and increase the relative abundance of SCFAs‐producing bacteria to exert its hypolipidemic effects .


Physical And Chemical Properties Analysis

Rotundic acid has a molecular weight of 488.70 .

Wissenschaftliche Forschungsanwendungen

Rotundic Acid in Cancer Research

Rotundic acid (RA) and its synthetic derivatives have shown promising anti-cancer properties in preclinical pharmacological test systems against breast cancer, colorectal cancer, liver cancer, and cervical cancer. The mechanisms include inducing apoptosis, inhibiting oxidative stress, anti-inflammatory actions, cytotoxicity, cell cycle arrest, anti-proliferative effects, anti-angiogenesis, and inhibiting the migration and invasion of cancer cells .

Rotundic Acid as an Anti-Obesity Agent

RA has been identified as an anti-obesity agent in mice induced with obesity by a high-fat diet. It acts by modulating metabolic pathways associated with obesity .

Rotundic Acid in Cardiovascular Disease Prevention

New derivatives of rotundic acid have been synthesized and characterized for their potential application in the prevention of cardiovascular diseases .

Rotundic Acid in Metabolic Syndrome Protection

RA is a major triterpene constituent in Ilex rotunda Thunb., whose barks are used to make herbal tea for health care in southern China. It has been studied for its protective effects against metabolic syndrome .

Rotundic Acid in Nonalcoholic Steatohepatitis (NASH) Treatment RA is key in lowering lipid content and alleviating inflammation, which are crucial in the development and progression of NASH. The study aims to systematically evaluate the potential mechanisms through which RA affects NASH .

Wirkmechanismus

Rotundic acid (RA) is a triterpenoid compound found in Ilicis Rotundae Cortex, known for its diverse pharmacological properties . This article aims to provide a comprehensive overview of the mechanism of action of RA, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

The primary targets of RA are the Toll-like receptor 4 (TLR4)/activator protein-1 (AP1) signaling pathway and the AKT/mTOR and MAPK pathways . These pathways play crucial roles in inflammation, cell proliferation, and apoptosis .

Mode of Action

RA interacts with its targets to induce significant changes in cellular processes. It attenuates the TLR4/AP1 pathway and reverses glycolysis, thereby reducing lipid accumulation and inflammation . Additionally, RA induces DNA damage, cell cycle arrest, and apoptosis by modulating the AKT/mTOR and MAPK pathways .

Biochemical Pathways

RA affects two main biochemical pathways: the TLR4/AP1 signaling pathway and glycolysis . By reversing glycolysis and attenuating the TLR4/AP1 pathway, RA reduces lipid accumulation and inflammation, which are key factors in conditions like nonalcoholic steatohepatitis (NASH) .

Result of Action

The molecular and cellular effects of RA’s action are multifaceted. It has been shown to lower lipid content, alleviate inflammation , induce DNA damage, cause cell cycle arrest, and trigger apoptosis . These effects contribute to RA’s anticancer activity against hepatocellular carcinoma (HCC) and its potential therapeutic effects on NASH .

Action Environment

Environmental factors can influence the action, efficacy, and stability of RA. For instance, diet, a key environmental factor, can affect the development and progression of diseases like NASH, where RA has shown therapeutic potential . .

Safety and Hazards

Rotundic acid is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes .

Zukünftige Richtungen

Rotundic acid and its synthetic derivatives possess promising anti-cancer properties against breast, colorectal, liver, and cervical cancers in various preclinical pharmacological test systems . It has been proposed that rotundic acid and its derived compounds have the capability to serve as a hopeful chemotherapeutic agent, so further extensive clinical research is necessary .

Eigenschaften

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,18,20-23,31-32,35H,8-17H2,1-6H3,(H,33,34)/t18-,20-,21-,22+,23-,25+,26+,27-,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHQFGOOMKJFLP-LTFXOGOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173963
Record name Urs-12-en-28-oic acid, 3,19,23-trihydroxy-, (3beta,4alpha)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rotundic acid

CAS RN

20137-37-5
Record name Rotundic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20137-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urs-12-en-28-oic acid, 3,19,23-trihydroxy-, (3beta,4alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020137375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urs-12-en-28-oic acid, 3,19,23-trihydroxy-, (3beta,4alpha)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rotundic acid
Reactant of Route 2
Rotundic acid
Reactant of Route 3
Rotundic acid
Reactant of Route 4
Rotundic acid
Reactant of Route 5
Rotundic acid
Reactant of Route 6
Rotundic acid

Q & A

Q1: What are the primary molecular targets of Rotundic acid?

A1: Rotundic acid has been shown to interact with various molecular targets, influencing different cellular processes. Notably, it acts as a noncompetitive inhibitor of protein tyrosine phosphatase 1B (PTP1B) and T-cell PTP (TCPTP) by interacting with their C-terminus []. This inhibition enhances leptin sensitivity, contributing to its anti-obesity and anti-aging effects. Additionally, RA has been shown to modulate the ATM/p53 pathway, leading to enhanced apoptosis in cancer cells when combined with radiation therapy []. It also interacts with TLR4, blocking its dimerization and subsequently suppressing inflammatory responses [].

Q2: What is the role of Rotundic acid in regulating the Bcl-2 family proteins?

A2: Research suggests that Rotundic acid can influence the balance of pro-apoptotic and anti-apoptotic proteins within the Bcl-2 family. In alcoholic hepatitis models, RA treatment increased Bcl-2 levels while decreasing Bax and caspase-3 levels []. This shift in the Bcl-2/Bax ratio indicates a protective effect against apoptosis. Conversely, in MCF-7 breast cancer cells, RA combined with radiation therapy induced Bcl-2-associated X protein expression, promoting apoptosis []. These findings suggest that RA's effects on Bcl-2 family proteins are context-dependent and may vary across cell types and disease models.

Q3: How does Rotundic acid contribute to angiogenesis?

A3: Rotundic acid exhibits pro-angiogenic properties by promoting cell proliferation, adhesion, migration, and tube formation in human umbilical vein endothelial cells (HUVECs) []. This effect is mediated, at least in part, through the activation of the JAK-STAT3 signaling pathway.

Q4: Can Rotundic acid influence gut microbiota composition?

A4: Emerging evidence suggests that Rotundic acid can modulate the gut microbiome. In type 2 diabetes rat models, RA treatment increased the abundance of beneficial bacteria like Prevotella, Ruminococcus, Leuconostoc, and Streptococcus, while decreasing opportunistic pathogens like Klebsiella and Proteus []. These alterations in gut microbiota composition were correlated with improvements in various metabolic parameters, suggesting a potential role for RA in ameliorating metabolic dysfunction through its influence on the gut microbiome.

Q5: What is the molecular formula and weight of Rotundic acid?

A5: Rotundic acid has the molecular formula C30H48O3 and a molecular weight of 456.7 g/mol.

Q6: How do structural modifications of Rotundic acid affect its biological activity?

A6: Modifying Rotundic acid at the 28-COOH position has been explored to enhance its properties. For instance, introducing amino acid moieties at this position led to derivatives with improved cytotoxicity against various cancer cell lines []. Specifically, compound 5a, an amino acid derivative of RA, displayed greater potency compared to the parent compound. This suggests that structural modifications can significantly impact the biological activity of RA and highlights the potential for developing more potent derivatives for therapeutic applications.

Q7: What strategies have been explored to improve the stability, solubility, or bioavailability of Rotundic acid?

A7: One approach to enhance the pharmacokinetic properties of Rotundic acid involves formulating it into inclusion complexes. Specifically, a beta-cyclodextrin polymer inclusion complex of pedunculoside, a Rotundic acid derivative, was developed to address its limitations of poor bioavailability and rapid elimination []. This complex effectively increased plasma exposure and reduced intestinal metabolism, highlighting the potential of such formulation strategies for improving the therapeutic efficacy of RA.

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Rotundic acid?

A8: Research indicates that Rotundic acid might be a substrate for P-glycoprotein (P-gp), an efflux transporter, which could contribute to its limited oral bioavailability []. Additionally, RA is primarily metabolized by CYP3A4, a major drug-metabolizing enzyme in the liver. Co-administration of verapamil, a P-gp inhibitor, significantly increased the plasma concentration and area under the curve (AUC) of RA in rats, while reducing its oral clearance. This suggests that inhibiting P-gp could be a strategy to enhance RA's bioavailability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.